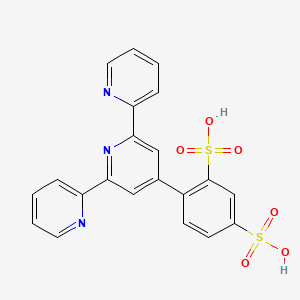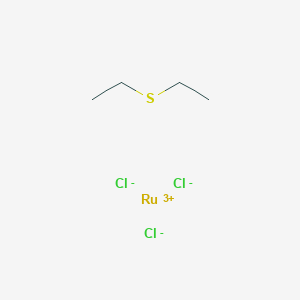
Ruthenium, trichloro(1,1'-thiobis(ethane))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium, trichloro(1,1’-thiobis(ethane))- is a coordination compound featuring ruthenium in the +3 oxidation state. This compound is known for its unique structure, where ruthenium is coordinated with three chlorine atoms and a bidentate ligand, 1,1’-thiobis(ethane). It is often used in various research and industrial applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ruthenium, trichloro(1,1’-thiobis(ethane))- typically involves the reaction of ruthenium trichloride with 1,1’-thiobis(ethane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reactants to achieve high yields.
Types of Reactions:
Oxidation: Ruthenium, trichloro(1,1’-thiobis(ethane))- can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically involving the reduction of the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the chlorine atoms or the 1,1’-thiobis(ethane) ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other sulfur-containing ligands.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Ruthenium, trichloro(1,1’-thiobis(ethane))- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.
作用機序
The mechanism of action of Ruthenium, trichloro(1,1’-thiobis(ethane))- involves its interaction with biological molecules. The ruthenium center can coordinate with DNA, proteins, and other cellular components, leading to the disruption of cellular processes. This interaction often results in the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
類似化合物との比較
Ruthenium trichloride: A simpler compound with ruthenium coordinated to three chlorine atoms.
Ruthenium, trichloro(1,1’-dithiobis(ethane))-,: where the ligand contains two sulfur atoms instead of one.
Uniqueness: Ruthenium, trichloro(1,1’-thiobis(ethane))- is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other ruthenium complexes. The presence of the sulfur-containing ligand enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
68630-81-9 |
|---|---|
分子式 |
C4H10Cl3RuS |
分子量 |
297.6 g/mol |
IUPAC名 |
ethylsulfanylethane;ruthenium(3+);trichloride |
InChI |
InChI=1S/C4H10S.3ClH.Ru/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
FEEGLEYHWJCISN-UHFFFAOYSA-K |
正規SMILES |
CCSCC.[Cl-].[Cl-].[Cl-].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


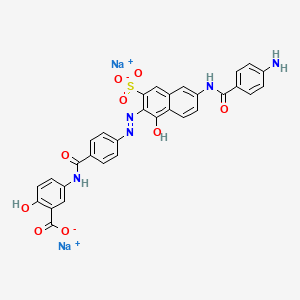
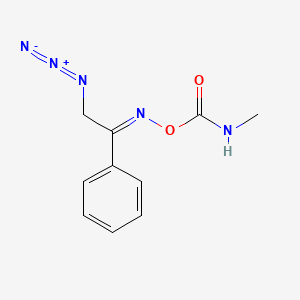
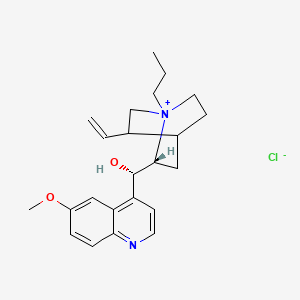
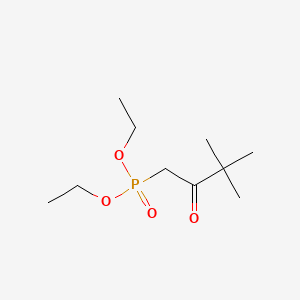

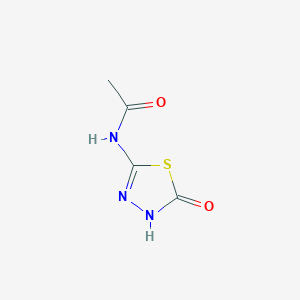

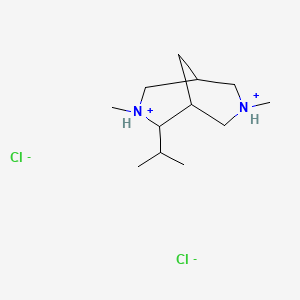
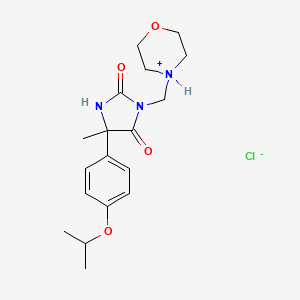
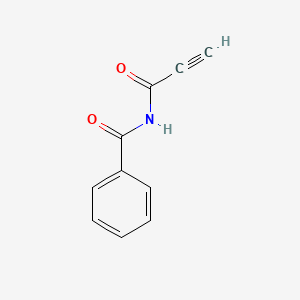

![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)
